molecular formula C17H16 B3047711 Benzene, 1,1'-(cyclobutylidenemethylene)bis- CAS No. 1432-53-7

Benzene, 1,1'-(cyclobutylidenemethylene)bis-

Cat. No. B3047711
CAS RN: 1432-53-7
M. Wt: 220.31 g/mol
InChI Key: FQVVTHBFDIVZAV-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(cyclobutylidenemethylene)bis- , also known as trans-1,1’-(1,2-cyclobutanediyl)bis-benzene , is an organic compound with the molecular formula C₁₆H₁₆ . It belongs to the class of aromatic hydrocarbons and features a unique cyclobutylidene bridge between two benzene rings. The compound’s structure is characterized by its trans configuration, where the two benzene rings are connected by a central cyclobutane moiety .


Synthesis Analysis

The synthesis of Benzene, 1,1’-(cyclobutylidenemethylene)bis- involves the reaction of appropriate precursors to form the cyclobutylidene bridge. While specific synthetic methods may vary, one common approach is the condensation of two molecules of benzaldehyde (or its derivatives) in the presence of a suitable catalyst. This reaction results in the formation of the central cyclobutane ring, connecting the two benzene rings .


Molecular Structure Analysis

The compound’s molecular structure consists of two benzene rings linked by a four-membered cyclobutane ring. The trans configuration ensures that the benzene rings are on opposite sides of the cyclobutane bridge. The total number of bonds includes 19 non-hydrogen bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

Benzene, 1,1’-(cyclobutylidenemethylene)bis- can participate in various chemical reactions typical of aromatic compounds. These reactions include electrophilic substitution, such as halogenation, nitration, and sulfonation. Additionally, it may undergo Diels-Alder reactions due to the presence of the strained cyclobutane ring. Exploring its reactivity with different reagents and conditions would provide further insights .


Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions

Safety and Hazards

As with any chemical compound, proper handling and safety precautions are essential. While specific hazards related to Benzene, 1,1’-(cyclobutylidenemethylene)bis- are not explicitly reported, it is advisable to follow standard laboratory safety protocols. Always wear appropriate protective gear, work in a well-ventilated area, and avoid skin or eye contact. Refer to safety data sheets (SDS) for detailed safety information .

properties

IUPAC Name

[cyclobutylidene(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-8-14(9-4-1)17(16-12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVTHBFDIVZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454690
Record name Benzene, 1,1'-(cyclobutylidenemethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1'-(cyclobutylidenemethylene)bis-

CAS RN

1432-53-7
Record name Benzene, 1,1'-(cyclobutylidenemethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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